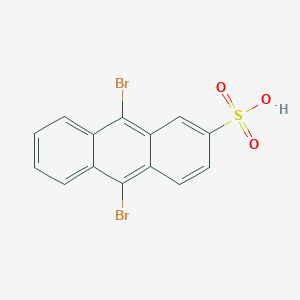

9,10-dibromoanthracene-2-sulfonic Acid

Description

Properties

IUPAC Name |

9,10-dibromoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVAYKWWVFDEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400779 | |

| Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70942-82-4 | |

| Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of 9,10 Dibromoanthracene 2 Sulfonic Acid

Precursor Synthesis: Advanced Approaches to 9,10-Dibromoanthracene (B139309)

The synthesis of 9,10-dibromoanthracene (DBA) is the foundational step in producing the target sulfonic acid. Anthracene's unique electronic structure, with its central ring being particularly susceptible to electrophilic attack, dictates the regiochemistry of its reactions. beilstein-journals.orgnih.gov

Bromination of Anthracene (B1667546): Optimized Synthetic Routes and Reaction Mechanism Studies

The classic and most direct route to 9,10-dibromoanthracene is the electrophilic bromination of anthracene. chemicalbook.com A typical procedure involves reacting anthracene with elemental bromine in a suitable solvent, such as carbon tetrachloride or chloroform. chemicalbook.comorgsyn.org The reaction proceeds readily, often in the cold, with the sparingly soluble DBA precipitating out of the solution, which facilitates its isolation. orgsyn.org Vigorous stirring is essential to prevent the starting material from being coated by the product, which would halt the reaction. orgsyn.org Yields for this method are typically high, often reported in the range of 83–88%. orgsyn.org

The reaction mechanism is understood to be a two-step addition-elimination process. acs.org Initially, a bromine molecule adds across the highly reactive 9 and 10 positions of the anthracene core. This step disrupts the aromaticity of the central ring. The subsequent step involves the elimination of two molecules of hydrogen bromide (HBr), which restores the stable aromatic system and yields the final 9,10-dibromoanthracene product. Studies have also explored the use of N-bromosuccinimide (NBS) as a brominating agent, which can be accelerated by the presence of iodine. nih.govacs.org The mechanism is proposed to involve the reversible addition of Br₂, followed by the elimination of HBr. acs.org

Environmentally Conscious Bromination Techniques

Growing environmental concerns have spurred the development of greener alternatives to traditional bromination methods that use hazardous reagents like elemental bromine and chlorinated solvents. cambridgescholars.comresearchgate.net These modern techniques aim to reduce waste, improve safety, and enhance atom economy.

One prominent green approach is the use of N-bromosuccinimide (NBS) as a solid, and therefore safer, source of bromine. cambridgescholars.comrsc.org Another innovative method involves the in-situ generation of bromine. For instance, reacting anthracene with bromine and a sodium hypochlorite (B82951) solution in a biphasic system allows the hydrogen bromide (HBr) byproduct to be rapidly oxidized back to bromine. guidechem.com This recycling of the brominating agent increases efficiency and reduces waste, with the sodium hypochlorite being converted to a benign sodium chloride solution. guidechem.com

Other eco-friendly reagents include bromodimethylsulfonium bromide (BDMS), a solid brominating agent that allows for simple product isolation by filtration and minimizes pollution. guidechem.comgoogle.com Furthermore, aerobic bromination, which uses oxygen from the air as the oxidant in the presence of a bromine source like NaBr or HBr, represents a highly sustainable pathway. nih.gov

Table 1: Comparison of Selected Environmentally Conscious Bromination Methods for Anthracene

| Brominating Agent/System | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Ethyl Acetate (B1210297), Chloroform | Solid reagent, easier handling, milder conditions. | chemicalbook.comrsc.org |

| Bromine / Sodium Hypochlorite | Water / Dichloroethane | Byproduct (HBr) is recycled, reducing waste and improving reaction rate. | guidechem.com |

| Bromodimethylsulfonium Bromide (BDMS) | Dichloromethane, Chloroform | Solid reagent, low environmental impact, short reaction time, high yield. | guidechem.comgoogle.com |

| HBr / O₂ (Aerobic Bromination) | Ionic Liquid (catalyst) | Uses air as oxidant, high atom economy, transition-metal-free. | nih.gov |

Regioselective Synthesis of 9,10-Dibromoanthracene (DBA)

The synthesis of 9,10-dibromoanthracene is inherently regioselective due to the electronic properties of the anthracene molecule. The central ring, specifically the C9 and C10 positions (also known as the meso positions), possesses the highest electron density and is the most reactive site for electrophilic substitution. nih.govresearchgate.net This high reactivity ensures that bromination occurs preferentially at these positions over the outer rings.

When 9,10-dibromoanthracene is subjected to further bromination under more forcing conditions (e.g., photo-irradiation), substitution can occur on the outer rings, leading to polybrominated products like 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene. nih.gov However, under standard conditions, the reaction stops cleanly after the formation of DBA, making its regioselective synthesis straightforward. orgsyn.orgnih.gov This selectivity is a key advantage in using DBA as a precursor for more complex anthracene derivatives. beilstein-journals.orgnih.gov

Sulfonation Strategies for Anthracene Derivatives

With 9,10-dibromoanthracene in hand, the next critical step is the introduction of the sulfonic acid (-SO₃H) group. This can be approached through direct reaction or by modifying the synthetic sequence. The target compound, 9,10-dibromoanthracene-2-sulfonic acid, and its sodium salt are known compounds useful in organic synthesis. cymitquimica.compharmaffiliates.comscbt.com

Direct Sulfonation Methods and Their Selectivity

The direct sulfonation of 9,10-dibromoanthracene involves treating it with a strong sulfonating agent. Common reagents for sulfonating aromatic rings include fuming sulfuric acid (oleum), sulfur trioxide, or chlorosulfuric acid. The existing bromine atoms at the 9 and 10 positions are electron-withdrawing and deactivating, making the anthracene core less reactive than the parent molecule. However, sulfonation is still expected to occur on one of the outer rings. The substitution at the 2-position is consistent with sulfonation patterns observed for unsubstituted anthracene, where reaction at the 1- and 2-positions occurs, with the proportion of the 2-isomer often increasing with higher temperatures. rsc.org While specific documented procedures for the direct sulfonation of DBA are not detailed in the provided search results, the existence of the final product confirms the viability of such a transformation. cymitquimica.comscbt.com

Indirect Sulfonation via Precursor Modification

An alternative, indirect pathway to this compound involves reversing the order of reactions: sulfonation first, followed by bromination.

Sulfonation of Anthracene : The initial step is the sulfonation of anthracene itself. This reaction can yield a mixture of isomers, including anthracene-1-sulfonic acid, anthracene-2-sulfonic acid, and anthracene-9-sulfonic acid. rsc.orgrsc.org The product distribution is highly dependent on the reaction conditions, such as the solvent and temperature. For example, sulfonating anthracene in acetic acid can yield both the 1- and 2-sulfonic acids, with the proportion of the 2-sulfonic acid increasing at higher temperatures. rsc.org

Bromination of Anthracene-2-sulfonic Acid : The isolated anthracene-2-sulfonic acid would then be subjected to bromination. The sulfonic acid group is strongly deactivating. However, the powerful directing influence of the anthracene nucleus would still overwhelmingly favor electrophilic attack at the most activated 9 and 10 positions. Therefore, the bromination of anthracene-2-sulfonic acid is expected to proceed regioselectively to yield the desired this compound.

This indirect route offers a strategic advantage by potentially avoiding the harsh conditions that might be needed to sulfonate the deactivated DBA ring directly.

Integrated Synthesis of this compound and Its Salts

The synthesis of this compound is primarily achieved through multi-step sequential reactions, as the simultaneous introduction of three specific functional groups in a single step is synthetically challenging. The methodologies focus on the controlled, stepwise functionalization of the anthracene core.

Currently, dedicated one-pot synthesis methodologies for this compound from simple anthracene precursors are not widely documented in scientific literature. Such a process would require orthogonal reaction conditions that allow for selective bromination and sulfonation in the same reaction vessel without significant side product formation. Given the different reagents and conditions required for electrophilic bromination and sulfonation, the synthesis is typically performed in a sequential manner. acs.orgyoutube.com

The most common and logical approaches to synthesizing this compound involve a two-step sequential process. The order of these steps—bromination and sulfonation—is critical as the existing substituent on the anthracene ring directs the position of the incoming functional group.

Route A: Bromination Followed by Sulfonation

This route begins with the dibromination of anthracene. The reaction is a classic electrophilic aromatic substitution, where anthracene is treated with bromine, often in a solvent like carbon tetrachloride or dichloromethane. organic-chemistry.orgnih.gov This reaction selectively occurs at the most reactive 9 and 10 positions of the anthracene core, yielding 9,10-dibromoanthracene. youtube.comacs.org

The second step is the sulfonation of the 9,10-dibromoanthracene intermediate. The two bromine atoms are electron-withdrawing and deactivating, making the subsequent sulfonation require harsher conditions than the sulfonation of anthracene itself. The sulfonic acid group is directed to the 2-position of the aromatic ring system.

Route B: Sulfonation Followed by Bromination

Alternatively, the synthesis can commence with the sulfonation of anthracene. Reacting anthracene with sulfonating agents like chlorosulfuric acid or sulfur trioxide in pyridine (B92270) can produce a mixture of isomers, including the desired anthracene-2-sulfonic acid. acs.org

The subsequent step involves the bromination of anthracene-2-sulfonic acid. Despite the presence of the deactivating sulfonic acid group, the 9 and 10 positions of the anthracene ring remain the most susceptible to electrophilic attack. Therefore, treatment with bromine will preferentially add the two bromine atoms at these positions to yield the final product, this compound.

Achieving high purity is essential for the use of this compound in subsequent reactions, particularly in catalysis and materials science where impurities can have significant detrimental effects. The purification strategy depends on the physical properties of the acid and its salt forms.

Recrystallization: This is the most common method for purifying the final product. Given the polar sulfonic acid group, suitable solvents often include water or mixed aqueous-organic solvent systems. For the non-sulfonated precursor, 9,10-dibromoanthracene, less polar solvents like toluene (B28343) or carbon tetrachloride are effective. organic-chemistry.org

Washing: The crude product can be washed with appropriate solvents to remove unreacted starting materials or specific byproducts. For instance, washing with water can remove inorganic salts, while washing with a non-polar organic solvent can remove unreacted 9,10-dibromoanthracene.

Conversion to Salts: The sulfonic acid can be converted to its salt, for example, the sodium salt (sodium 9,10-dibromoanthracene-2-sulfonate), by treatment with a base like sodium bicarbonate or sodium hydroxide. acs.orggoogle.com Salts often exhibit different solubility profiles and may be easier to purify by recrystallization from aqueous solutions.

Chemical Transformations and Derivatization of this compound

The title compound is a versatile building block precisely because its functional groups can be selectively transformed. The bromine atoms serve as handles for extending the π-conjugated system, while the sulfonic acid group can be converted into other functional derivatives.

The two bromine atoms at the 9 and 10 positions are ideal leaving groups for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the synthesis of complex, extended aromatic systems from the 9,10-dibromoanthracene core. rsc.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a widely used cross-coupling method that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 9,10-dibromoanthracene derivatives, this reaction allows for the introduction of various aryl or vinyl groups at the 9 and 10 positions. This is a convenient one-step method to synthesize 9,10-diarylanthracenes. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) and is also catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki reaction, the mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. The 9,10-dibromoanthracene core can be coupled with various organostannanes to create new C-C bonds and synthesize larger, functional molecules. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of 9,10-Dibromoanthracene

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/THF/Water | |

| Suzuki-Miyaura | Aryl Boronic Acid | Pd(OAc)₂ / Ligand | - | Aqueous Media | |

| Heck (related) | α,β-Unsaturated Esters/Sulfonates | Pd(OAc)₂ / Tri-o-tolylphosphine | Et₃N | DMF | thieme-connect.com |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene |

The sulfonic acid moiety (-SO₃H) offers another site for derivatization, allowing for the fine-tuning of the molecule's properties, such as solubility and reactivity.

Esterification: Aromatic sulfonic acids can be converted into their corresponding sulfonate esters. This transformation is typically not achieved by direct Fischer esterification as with carboxylic acids. Specialized methods are used, such as reacting the free sulfonic acid or its salt with alkylating agents. One documented method involves the reaction of a sulfonic acid with an ester of phosphoric acid. The resulting sulfonate esters can be useful as monomers or as intermediates where a less acidic, more organic-soluble group is desired.

Amidation: The synthesis of sulfonamides from sulfonic acids is a crucial transformation in medicinal chemistry and materials science. thieme-connect.com The most common and classic method involves a two-step process. rsc.orgthieme-connect.com First, the sulfonic acid is converted to a more reactive intermediate, typically a sulfonyl chloride (-SO₂Cl), using a chlorinating agent like thionyl chloride or chlorosulfonic acid. rsc.org The resulting sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the stable sulfonamide linkage (-SO₂NR₂). acs.org Direct coupling methods, while less common, have been developed using specific coupling reagents to form the S-N bond directly from the sulfonic acid and an amine.

Synthesis of Water-Soluble 9,10-Disubstituted Anthracenes through Coupling Reactions

The introduction of substituents at the 9 and 10 positions of the anthracene nucleus is a powerful strategy for tuning its electronic and photophysical properties. Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are highly effective methods for forming new carbon-carbon bonds at these positions, starting from 9,10-dibromoanthracene. thieme-connect.comossila.com While direct coupling reactions on this compound are not prominently described, the synthesis of analogous water-soluble compounds is achieved by first coupling 9,10-dibromoanthracene with functionalized reactants and then converting these to water-solubilizing groups like sulfonic acids. thieme-connect.com

A key approach involves the palladium-catalyzed Heck reaction of 9,10-dibromoanthracene with various α,β-unsaturated compounds. thieme-connect.comresearchgate.net This method provides an efficient route to symmetrically 9,10-disubstituted anthracene derivatives. For instance, the reaction with α,β-unsaturated esters, sulfonates, and sulfonamides yields dialkyl-substituted anthracenes, which can be subsequently hydrolyzed to the corresponding carboxylic or sulfonic acids, thereby imparting water solubility. thieme-connect.com

The general scheme for the Heck reaction involves treating 9,10-dibromoanthracene with an alkene in the presence of a palladium(II) acetate catalyst, a phosphine (B1218219) ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. thieme-connect.com This process is highly regioselective, favoring the formation of the trans-coupled product. researchgate.net

Table 1: Examples of Heck Coupling Reactions with 9,10-Dibromoanthracene for Synthesis of Water-Soluble Precursors

| Reactant | Product | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acrylate (B77674) | Diethyl-3,3'-(9,10-anthracenediyl)bisacrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 120°C | 76% | thieme-connect.comresearchgate.net |

| Ethyl vinyl sulfonate | 2,2'-(9,10-Anthracenediyl)bis(ethenesulfonic Acid) | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 120°C, 8-12 h | Good | thieme-connect.com |

Similarly, the Sonogashira reaction, which couples terminal alkynes with aryl halides, is employed to synthesize 9,10-bis(alkynyl)anthracene derivatives. wikipedia.orgorganic-chemistry.org These reactions typically use a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The resulting extended π-conjugated systems are of interest for applications in organic electronics and materials science. ossila.com

Cycloaddition Reactions Involving the Anthracene Core (e.g., Diels-Alder with N-substituted maleimides)

The central ring of the anthracene core can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. scribd.com This reactivity allows for the formation of bicyclic adducts and provides a pathway for further functionalization or for the development of chemical sensors and reversible chemical systems. The water-soluble 9,10-disubstituted anthracenes, synthesized via methods like the Heck reaction, are specifically designed to act as dienes for retro-Diels-Alder reactions, which can be used for applications such as nitroxyl (B88944) (HNO) donation. thieme-connect.com

The Diels-Alder reaction of anthracenes typically occurs between the 9 and 10 positions and a dienophile. N-substituted maleimides are common dienophiles used in these reactions. The reaction between an anthracene derivative and an N-substituted maleimide (B117702) results in the formation of a 9,10-dihydro-9,10-ethanoanthracene (B1295376) adduct. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9,10-dibromoanthracene |

| This compound |

| 2,2'-(9,10-Anthracenediyl)bis(ethenesulfonic Acid) |

| Diethyl-3,3'-(9,10-anthracenediyl)bisacrylate |

| Bis(N,N-Diethyl) 2,2'-(9,10-Anthracenediyl)bis(ethenesulfonamide) |

| N,N-dimethylformamide |

| N-substituted maleimides |

| Palladium(II) acetate |

| Triethylamine |

Advanced Spectroscopic and Computational Characterization of 9,10 Dibromoanthracene 2 Sulfonic Acid

Spectroscopic Analysis of Electronic Structure and Photophysical Properties

The electronic structure and photophysical behavior of 9,10-dibromoanthracene-2-sulfonic acid and its derivatives have been extensively investigated using a variety of spectroscopic techniques. These studies provide fundamental insights into the molecule's electronic transitions, excited-state dynamics, and its utility as a fluorescent and chemiluminescent probe.

UV-Vis Absorption Spectroscopy: Elucidating Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of 9,10-disubstituted anthracene (B1667546) derivatives is characterized by distinct bands corresponding to electronic transitions within the anthracene core. nih.gov For instance, the absorption spectrum of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) exhibits characteristic peaks that are influenced by the substitution pattern on the anthracene moiety. omlc.org The introduction of substituents at the 9 and 10 positions can lead to shifts in the absorption maxima, reflecting changes in the electronic conjugation of the system. nih.gov For example, the palladium-catalyzed coupling of 9,10-dibromoanthracene (B139309) with various alkenes to form symmetric 9,10-dialkyl substituted anthracenes demonstrates how modification at these positions can be achieved to tune the electronic properties. thieme-connect.com

Table 1: UV-Vis Absorption Data for Selected Anthracene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 9,10-Diphenylanthracene | Cyclohexane | 350, 372.5, 393 |

| 9,10-Bis(perfluorobenzyl)anthracene | Dichloromethane | ~375, ~395, ~415 |

| 9,10-Diphenylanthracene (Melt Crystal) | - | 331, 348, 367, 387 |

| 9,10-Diphenylanthracene (Solution Crystal) | - | 335, 353, 372, 396 |

Note: Data extracted from various sources and may not represent direct measurements of this compound.

Fluorescence Spectroscopy: Investigation of Emission Properties and Quantum Yields

The sodium salt of this compound is a known fluorescent probe. researchgate.net Its emission properties are sensitive to the molecular environment. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter in characterizing these probes. For instance, the fluorescence quantum yield of 9,10-diphenylanthracene is reported to be as high as 1.0 in cyclohexane. omlc.org However, the introduction of five-membered heterocyclic rings at the 9 and 10 positions of anthracene can significantly lower the fluorescence quantum yields in dilute solutions. nih.gov The fluorescence of 9,10-dibromoanthracene derivatives can be influenced by factors such as solvent and temperature, which affect the non-radiative transition rates of the lowest excited singlet state. researchgate.net

Table 2: Fluorescence Quantum Yields (Φf) for Selected Anthracene Derivatives

| Compound | Solvent/State | Fluorescence Quantum Yield (Φf) |

| 9,10-Diphenylanthracene | Cyclohexane | 1.0 |

| 9,10-Difurylanthracene | DMF | 0.010 |

| 9,10-Dipyrrolylanthracene | DMF | 0.024 |

| 9,10-Bis(perfluorobenzyl)anthracene | - | 0.85 |

| Non-symmetric 9,10-diphenylanthracene derivative | Solution | up to 0.7 |

| Non-symmetric 9,10-diphenylanthracene derivative | Polymer Host | up to 0.9 |

Note: Data extracted from various sources and may not represent direct measurements of this compound.

Time-Resolved Fluorescence Spectroscopy: Excited State Lifetimes and Energy Transfer Dynamics

Time-resolved fluorescence spectroscopy provides insights into the lifetime of the excited state and the dynamics of energy transfer processes. The fluorescent lifetime of 9,10-dibromoanthracene solutions has been shown to be dependent on both the solvent and temperature. researchgate.net This technique is crucial for understanding how the excited state of the molecule deactivates over time. For example, the lifetime of triplet acetone (B3395972) in water was determined to be 13 ± 2 µs using a method based on the fluorescence decay of sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) excited via energy transfer from triplet acetone. researchgate.net This demonstrates the utility of DBAS in studying the kinetics of excited state species.

Chemiluminescence Studies: Role as a Triplet Energy Acceptor/Reporter

Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) is widely used as a triplet energy acceptor and reporter in chemiluminescence studies. researchgate.net In these experiments, a chemical reaction generates a species in an excited triplet state. If this triplet state is a poor light emitter, its presence can be detected by energy transfer to a suitable acceptor like DBAS. researchgate.net The excited DBAS then fluoresces, and the intensity of this fluorescence is proportional to the amount of the triplet species generated. researchgate.net This method has been employed to study the thermolysis of dioxetanes, which produce triplet acetone. researchgate.net The energy transfer from triplet acetone to DBAS is a key step in this detection scheme. researchgate.net

Structural Elucidation via Advanced Analytical Techniques

The precise three-dimensional arrangement of atoms in this compound and related compounds is crucial for understanding their physical and chemical properties. Advanced analytical techniques like X-ray diffraction provide this detailed structural information.

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information on the chemical environment and connectivity of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of 9,10-dibromoanthracene, the protons on the aromatic rings typically appear as multiplets in the downfield region, generally between δ 7.5 and 8.6 ppm. For this compound, the introduction of the electron-withdrawing sulfonic acid group at the 2-position would be expected to further deshield the adjacent protons. Specifically, the proton at the C1 position and the proton at the C3 position would likely experience the most significant downfield shift. The proton at C1 would appear as a doublet, coupled to the proton at C3, while the proton at C3 would also be a doublet, coupled to the proton at C1, though its chemical shift would be influenced by both the sulfonic acid and the bromine substituents. The remaining aromatic protons would also exhibit complex splitting patterns due to coupling with their neighbors.

The ¹³C NMR spectrum provides complementary information. In 9,10-dibromoanthracene, the carbon atoms attached to the bromine atoms (C9 and C10) would show a characteristic chemical shift. The introduction of the sulfonic acid group would cause a significant downfield shift for the carbon atom to which it is directly attached (C2). The other carbon atoms in the ring would also be affected, with their chemical shifts providing a detailed map of the electronic environment within the molecule. The purity of the sample can also be assessed by the absence of signals from impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.5 - 8.8 | m |

| ¹³C | 120 - 150 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₈Br₂O₃S) is approximately 416.09 g/mol . nih.gov High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.

Under electron ionization (EI) or other ionization techniques, the molecule will ionize and fragment in a characteristic manner. A common fragmentation pathway for aromatic sulfonic acids is the loss of the sulfonic acid group as sulfur trioxide (SO₃, 80 amu) or sulfur dioxide (SO₂, 64 amu). nih.govaaqr.orgresearchgate.netresearchgate.net Therefore, a prominent peak corresponding to the [M-SO₃]⁺ or [M-SO₂]⁺ ion would be expected in the mass spectrum.

Further fragmentation could involve the sequential loss of the two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The presence of two bromine atoms would give rise to a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks in an approximate 1:2:1 ratio. The fragmentation of the parent compound, 9,10-dibromoanthracene, typically shows the molecular ion peak and peaks corresponding to the loss of bromine atoms.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: The m/z values are approximate and based on the most common isotopes.

| Fragment Ion | Predicted m/z |

|---|---|

| [M]⁺ | 416 |

| [M-SO₃]⁺ | 336 |

| [M-SO₃-Br]⁺ | 257 |

| [M-SO₃-2Br]⁺ | 178 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule.

The presence of the sulfonic acid group (-SO₃H) would be indicated by strong and broad absorption bands for the O-H stretching vibration, typically in the range of 3200-2500 cm⁻¹. Additionally, strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1340 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The S-O stretching vibration would likely appear around 900-700 cm⁻¹.

The aromatic nature of the anthracene core would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. pressbooks.pub The C-Br stretching vibrations of the bromine substituents on the aromatic ring typically appear in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹. mdpi.com

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (in -SO₃H) | Stretching | 3200-2500 (broad) |

| Aromatic C-H | Stretching | >3000 |

| C=C (aromatic) | Stretching | 1600-1450 |

| S=O (asymmetric) | Stretching | 1350-1340 |

| S=O (symmetric) | Stretching | 1160-1150 |

| C-Br | Stretching | 600-500 |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry studies offer invaluable insights into the electronic structure, conformational preferences, and spectroscopic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Charge Distribution

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the electronic excitation properties of the molecule.

The distribution of electron density across the molecule can also be mapped using DFT, providing insights into its polarity and reactive sites. The electron-withdrawing nature of the bromine atoms and the sulfonic acid group would be expected to significantly influence the charge distribution on the anthracene core, creating regions of partial positive and negative charge. This information is vital for understanding how the molecule interacts with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotational freedom of the sulfonic acid group relative to the rigid anthracene plane.

Furthermore, MD simulations can model the behavior of the molecule in a solvent, providing insights into its solvation and the nature of intermolecular interactions, such as hydrogen bonding between the sulfonic acid group and solvent molecules like water. Understanding these interactions is crucial for predicting the compound's solubility and its behavior in solution. rsc.orgacs.org

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., absorption and emission maxima)

Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption and emission spectra of this compound. These calculations can determine the energies of electronic transitions, which correspond to the absorption and emission maxima observed in UV-Vis and fluorescence spectroscopy.

By calculating the transition energies and oscillator strengths, it is possible to simulate the UV-Vis spectrum and compare it with experimental data. Similarly, the properties of the first excited state can be calculated to predict the fluorescence emission wavelength. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the photophysical processes occurring in the molecule. The sodium salt of this compound has been utilized as a triplet state reporter, indicating its relevant photophysical properties have been a subject of study.

Computational Studies on Reaction Mechanisms of Derivatization and Degradation

Computational chemistry serves as a powerful tool to elucidate the complex reaction mechanisms involved in the derivatization and degradation of polycyclic aromatic hydrocarbons like this compound. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model reaction pathways, determine the geometries of transition states, and calculate the activation energies associated with these processes. While specific computational studies exclusively focused on this compound are not extensively available in the public domain, the well-established reactivity of the anthracene core and the influence of its substituents allow for the extrapolation of likely mechanistic pathways that can be computationally investigated.

Computational Insights into Derivatization Reactions

The derivatization of this compound primarily involves reactions at the bromine and sulfonic acid substituents, as well as on the aromatic ring system. Computational studies can provide a deeper understanding of the regioselectivity and stereoselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNA r): The presence of the electron-withdrawing sulfonate group can activate the anthracene ring towards nucleophilic attack, although the bulky bromine atoms at the 9 and 10 positions present significant steric hindrance. Computational models can be employed to calculate the electron density distribution across the aromatic rings, identifying the most electrophilic sites susceptible to nucleophilic attack. Furthermore, the energy barriers for the formation of the intermediate Meisenheimer complex at different positions can be calculated to predict the most probable reaction pathway.

Cross-Coupling Reactions: The carbon-bromine bonds at the 9 and 10 positions are prime sites for derivatization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. wikipedia.org For instance, the Heck coupling of 9,10-dibromoanthracene with ethyl acrylate (B77674) has been reported to yield diethyl-3,3'-(9,10-anthracenediyl)bisacrylate. researchgate.net Computational studies can elucidate the intricate mechanisms of these reactions. A general catalytic cycle for a Heck coupling reaction, for example, involves oxidative addition, migratory insertion, and reductive elimination steps. DFT calculations can model each of these elementary steps, providing insights into the rate-determining step and the influence of ligands on the catalytic activity.

A hypothetical computational study on the Heck coupling of this compound could involve the following steps:

Optimization of the geometries of the reactants, catalyst, and intermediates.

Calculation of the energy profile of the catalytic cycle.

Identification of the transition state structures for each elementary step.

The following table illustrates the kind of data that could be generated from such a computational study.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | [Pd(0)L2(DBAS)] | Data not available |

| Migratory Insertion | [Pd(II)(DBAS)(alkene)L] | Data not available |

| β-Hydride Elimination | [H-Pd(II)(alkenyl)(DBAS)L] | Data not available |

| Reductive Elimination | [Pd(0)L2] + Product | Data not available |

| DBAS: 9,10-dibromoanthracene-2-sulfonate |

Computational Approaches to Understanding Degradation Mechanisms

The degradation of this compound can occur through various pathways, including photodegradation and microbial degradation. Computational chemistry can be instrumental in unraveling the mechanisms of these degradation processes.

Photodegradation: Anthracene and its derivatives are known to be susceptible to photodegradation. wikipedia.org In the presence of light and oxygen, they can undergo photooxidation to form various products, including endoperoxides and quinones. Computational studies can model the electronic excited states of the molecule to understand its photophysical properties and predict its photoreactivity. For example, time-dependent DFT (TD-DFT) can be used to calculate the energies of the singlet and triplet excited states and to investigate the probability of intersystem crossing, which is often a key step in photosensitized reactions.

A study on the photodegradation of 9,10-dibutoxyanthracene, a related compound, proposed a mechanism involving the formation of an endoperoxide. Computational calculations of the singlet-triplet transition energies supported the proposed reaction pathway. kg.ac.rs Similar computational approaches could be applied to this compound to assess its photostability and identify potential degradation products.

Microbial Degradation: The biodegradation of polycyclic aromatic hydrocarbons by microorganisms involves a series of enzymatic reactions. While specific pathways for this compound have not been detailed, studies on anthracene degradation by Mycobacterium sp. have shown a pathway proceeding through o-phthalic acid. nih.gov Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the enzymatic reactions involved in the degradation pathway. These simulations can provide insights into the substrate binding at the active site of the enzyme and the catalytic mechanism of bond cleavage.

A hypothetical QM/MM study of the initial oxidation of this compound by a dioxygenase enzyme could provide the following information:

| Parameter | Description | Computationally Derived Value |

| Binding Energy | The strength of the interaction between the substrate and the enzyme's active site. | Data not available |

| Activation Energy | The energy barrier for the enzymatic oxidation reaction. | Data not available |

| Key Residues | Amino acid residues in the active site that are crucial for catalysis. | Data not available |

Photochemistry and Photophysics of 9,10 Dibromoanthracene 2 Sulfonic Acid

Excited State Processes: Intersystem Crossing and Fluorescence

Upon absorption of light, DBAS is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via two primary pathways: fluorescence (emission of a photon) or intersystem crossing (ISC) to an excited triplet state (T₁). The heavy bromine atoms on the anthracene (B1667546) ring enhance spin-orbit coupling, which significantly promotes the rate of intersystem crossing. researchgate.net

This efficient ISC process means that triplet states are formed in high yield. Consequently, the fluorescence quantum yield of DBAS is relatively low, as the non-radiative ISC pathway effectively competes with the radiative fluorescence pathway. The triplet state, once formed, is a key intermediate in the subsequent photochemical processes involving DBAS. researchgate.net Triplet acetone (B3395972) can excite DBAS to a higher-level triplet state, which then converts to the excited S₁ singlet state through intersystem crossing. The S₁ state of DBAS is an efficient producer of fluorescence. researchgate.net

Table 1: Photophysical Properties of 9,10-Dibromoanthracene-2-sulfonate (DBAS)

| Property | Value/Description | Reference |

|---|---|---|

| Excitation | From ground state (S₀) to excited singlet state (S₁) | researchgate.net |

| De-excitation Pathways | Fluorescence (S₁ → S₀ + hν) and Intersystem Crossing (S₁ → T₁) | researchgate.net |

| Intersystem Crossing (ISC) | Enhanced by heavy bromine atoms, leading to high triplet state yield. | researchgate.net |

Energy Transfer Mechanisms: Triplet-Triplet and Triplet-Singlet Energy Transfer

The long-lived triplet state of DBAS makes it an excellent participant in energy transfer reactions.

Triplet-Triplet Energy Transfer (TTET): This is a spin-allowed process where the excited triplet DBAS transfers its energy to another molecule in its ground triplet state, resulting in the ground state DBAS and an excited triplet state of the acceptor molecule. A key characteristic of DBAS is its ability to be sensitized by other triplet-state molecules. For instance, triplet carbonyls, such as triplet acetone or acetophenone, can transfer their energy to ground-state DBAS, populating the DBAS triplet state. researchgate.netosti.gov The rate of this energy transfer is often diffusion-controlled. osti.gov

Role as a Triplet State Reporter/Sensitizer (B1316253) in Chemiluminescence

The unique photophysical properties of DBAS make it an invaluable tool in the study of chemiluminescent reactions, particularly those that generate excited triplet states.

Detection of Triplet Carbonyl Compounds

Many chemical and biological reactions produce carbonyl compounds (like ketones and aldehydes) in their excited triplet state. These triplet species are often poor light emitters themselves. DBAS serves as an efficient "triplet carbonyl counter" or reporter. researchgate.net When DBAS is added to a system generating triplet carbonyls, the energy from the carbonyl is transferred to DBAS via triplet-triplet energy transfer. The resulting excited DBAS then emits light, and the intensity of this emission can be correlated to the amount of triplet carbonyl produced. researchgate.net This method has been successfully used to confirm the generation of triplet acetone from the thermolysis of tetramethyl-1,2-dioxetane and in peroxidase-catalyzed oxidation reactions. researchgate.net

Applications in Chemiluminescent Detection Systems

DBAS is employed as a sensitizer in various chemiluminescent detection systems. By capturing the energy from a weakly luminescent or non-luminescent triplet intermediate and converting it into its own characteristic fluorescence, DBAS significantly enhances the analytical signal. researchgate.net This allows for the sensitive detection of reactions that would otherwise be difficult to monitor via light emission. For example, it has been used to study the chemiexcitation in biological systems and to screen for natural compounds that can quench triplet energy, thereby preventing potential damage to biological molecules like DNA. researchgate.net

Photoinduced Electron Transfer (PET) Processes

While energy transfer is a major pathway for DBAS, photoinduced electron transfer (PET) can also occur. In a PET process, the excited DBAS molecule can either accept an electron from a donor molecule or donate an electron to an acceptor molecule. This results in the formation of radical ions. The occurrence and efficiency of PET depend on the redox potentials of both DBAS and the interacting species, as well as the solvent polarity. For related anthracene derivatives, studies have shown that in polar solvents, symmetry-breaking charge separation can occur, leading to the formation of a charge-separated state which can then generate triplet states via charge recombination. nih.gov

Photostability and Degradation Pathways in Various Environments

Like many anthracene derivatives, DBAS can undergo photodegradation, especially in the presence of oxygen. nih.gov A common degradation pathway for anthracenes involves photooxidation. Upon excitation, the anthracene derivative can sensitize the formation of singlet oxygen (¹O₂). This highly reactive singlet oxygen can then attack the ground-state DBAS molecule, typically across the 9 and 10 positions, to form an endoperoxide. nih.gov This endoperoxide intermediate is often unstable and can undergo further thermal or photochemical reactions to yield a variety of secondary degradation products. nih.gov The sulfonate group on the DBAS molecule imparts water solubility, and its degradation pathways in aqueous environments may be influenced by factors such as pH and the presence of other dissolved species.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 9,10-dibromoanthracene-2-sulfonic acid | DBAS |

| Acetone | |

| Acetophenone | |

| Tetramethyl-1,2-dioxetane | TMD |

| 9,10-dibromoanthracene (B139309) | DBA |

| 9,10-diphenylanthracene (B110198) | DPA |

| 9,10-dibutoxyanthracene |

Supramolecular Chemistry and Self Assembly of 9,10 Dibromoanthracene 2 Sulfonic Acid and Its Derivatives

Non-Covalent Interactions: π-π Stacking, Hydrogen Bonding, and Electrostatic Interactions

The self-assembly of 9,10-dibromoanthracene-2-sulfonic acid is expected to be governed by a synergy of non-covalent interactions, primarily π-π stacking, hydrogen bonding, and electrostatic forces.

π-π Stacking: The large, planar aromatic surface of the anthracene (B1667546) core is predisposed to engage in π-π stacking interactions. In many anthracene derivatives, these interactions are the primary driving force for aggregation, leading to the formation of columnar or lamellar structures. The bromine substituents at the 9 and 10 positions can influence this stacking. While they increase the electron density of the aromatic system, their steric bulk might lead to an offset or twisted stacking arrangement to minimize repulsion, a phenomenon observed in other 9,10-disubstituted anthracenes.

Hydrogen Bonding: The sulfonic acid group (-SO₃H) is a potent hydrogen bond donor and acceptor. In the solid state or in non-polar solvents, it is highly probable that these groups will form strong intermolecular hydrogen bonds. This could lead to the formation of dimeric pairs or extended one-dimensional hydrogen-bonded chains, which would then be further organized by π-π stacking of the anthracene units. In the presence of water or other polar protic solvents, the sulfonic acid group will likely deprotonate to the sulfonate anion (-SO₃⁻), which can still act as a hydrogen bond acceptor.

| Interaction Type | Key Molecular Feature | Expected Role in Self-Assembly |

| π-π Stacking | Planar anthracene core | Primary driving force for aggregation, leading to ordered packing. |

| Hydrogen Bonding | Sulfonic acid group (-SO₃H) | Formation of dimers or extended chains, directing the initial association of molecules. |

| Electrostatic Interactions | Sulfonate group (-SO₃⁻) and counterions | Stabilization of the assembly in polar environments through ion pairing and long-range coulombic forces. |

Design Principles for Self-Assembled Structures Incorporating the Compound

The design of specific, functional supramolecular structures from this compound would rely on the strategic manipulation of the non-covalent interactions discussed above.

A primary design principle involves controlling the amphiphilic nature of the molecule. The hydrophobic anthracene core and the hydrophilic sulfonate group create an amphiphilic balance. By tuning the solvent environment, it should be possible to promote the formation of micelles, vesicles, or other amphiphilic structures. For instance, in aqueous solutions, the hydrophobic effect would drive the aggregation of the anthracene moieties to minimize their contact with water, while the hydrophilic sulfonate groups would remain exposed to the solvent.

Another key principle is the concept of hierarchical self-assembly . The initial formation of hydrogen-bonded or ion-paired motifs involving the sulfonate groups can be seen as the first level of organization. These primary structures can then assemble at a higher level through π-π stacking of the anthracene units to form larger, more complex architectures.

The introduction of complementary molecules could also be a powerful design tool. For example, the addition of molecules capable of hydrogen bonding to the sulfonate group, or cations that can coordinate with it, could be used to template the formation of specific structures. This approach moves into the realm of co-assembly, where the final structure is a product of the interactions between two or more different components.

Formation of Ordered Nanostructures: Fibers, Rods, and Helical Structures

Based on the behavior of other amphiphilic aromatic molecules, this compound is a promising candidate for the formation of various ordered nanostructures.

Fibers and Rods: The directional nature of both hydrogen bonding and π-π stacking strongly suggests the potential for forming one-dimensional nanostructures like fibers and rods. A plausible mechanism would involve the initial formation of a linear chain of molecules linked by interactions between their sulfonate groups. These chains could then bundle together through lateral π-π stacking of the anthracene cores, leading to the growth of fibers or rods. The dimensions of these structures would likely be influenced by factors such as concentration and the rate of assembly.

Helical Structures: The induction of chirality, as will be discussed in the next section, can lead to the formation of helical nanostructures. Even in the absence of a chiral influence, the interplay of steric hindrance from the bromine atoms and the directional pull of hydrogen bonding could introduce a twist between adjacent molecules in a stack. If this twist propagates along the main axis of a fiber, it would result in a helical structure. The pitch and handedness of such a helix would be sensitive to the specific conditions of self-assembly.

| Nanostructure | Plausible Formation Mechanism |

| Fibers/Rods | Initial 1D assembly via sulfonate group interactions, followed by lateral aggregation through π-π stacking. |

| Helical Structures | Propagation of a molecular twist, induced by steric effects or chiral influences, along the axis of a self-assembled fiber. |

Chirality in Self-Assembly: Induction and Control of Supramolecular Chirality

While this compound is an achiral molecule, it is well-established that achiral building blocks can form chiral supramolecular assemblies. This phenomenon, known as spontaneous symmetry breaking or induced chirality, is a fascinating aspect of supramolecular chemistry.

Induction of Chirality: Chirality can be induced in the assemblies of this compound through several mechanisms. One approach is the use of a chiral solvent or additive . The chiral environment can bias the formation of one helical handedness over the other. Another method is the introduction of a chiral counterion . The coordination of a chiral cation to the sulfonate group would create a chiral complex that could then self-assemble into a chiral superstructure. It has also been shown that the flow or shear forces during the assembly process can sometimes induce a preferred chirality.

Control of Supramolecular Chirality: The ability to control the handedness of the resulting chiral structures is a significant goal. For this compound, this control could potentially be achieved by carefully selecting the chiral inducing agent. For example, using the (R)- or (S)-enantiomer of a chiral counterion would be expected to produce assemblies with opposite helicity. The temperature and concentration during self-assembly can also influence the expression of supramolecular chirality, sometimes leading to a majority rules effect where a small initial enantiomeric excess of a chiral additive can be amplified to produce a highly enantioenriched supramolecular structure.

Host-Guest Chemistry and Molecular Recognition with the Sulfonate Moiety

The sulfonate group of this compound, particularly when part of a self-assembled structure, can act as a recognition site for guest molecules. This opens up possibilities in the realm of host-guest chemistry and molecular sensing.

The negatively charged and hydrogen-bonding capable sulfonate groups could form a binding pocket for cationic or electron-deficient guest molecules. For instance, the assembly could potentially encapsulate organic cations, metal ions, or even neutral molecules that can participate in hydrogen bonding. The binding of a guest molecule could be detected through changes in the photophysical properties of the anthracene core, such as a shift in its fluorescence emission or a change in its fluorescence quantum yield. This would form the basis of a chemosensor.

The specificity of this molecular recognition would depend on the size, shape, and charge of the binding site created by the self-assembled structure. The regular arrangement of sulfonate groups on the surface of a nanostructure could lead to cooperative binding effects, where the binding of one guest molecule enhances the binding of subsequent guests.

Impact of Solvent and Concentration on Self-Assembly Behavior

The self-assembly of this compound is expected to be highly sensitive to the solvent and the concentration of the molecule.

Solvent Effects: The polarity of the solvent will have a profound impact on the driving forces for self-assembly.

In non-polar solvents , hydrogen bonding between the sulfonic acid groups would be a dominant interaction, likely leading to the formation of well-defined aggregates.

In polar aprotic solvents , the sulfonic acid may or may not deprotonate, and the solvent molecules would compete for hydrogen bonding sites, potentially leading to different assembled structures or even inhibiting assembly altogether.

In polar protic solvents like water , the sulfonic acid will deprotonate to the sulfonate. The hydrophobic effect will become a major driving force, promoting the aggregation of the anthracene cores to minimize their exposure to water. The electrostatic repulsions between the sulfonate groups will also be significant and will need to be modulated by the presence of counterions.

Concentration Effects: The concentration of the molecule will determine the nature and extent of the self-assembly. At very low concentrations, the molecule may exist as a monomer. As the concentration increases and surpasses a critical aggregation concentration (CAC), self-assembly into larger structures will begin. The morphology of these structures may also be concentration-dependent. For example, at lower concentrations, smaller aggregates or thin fibers might be favored, while at higher concentrations, these could grow into larger fibers, rods, or even form a gel phase through the entanglement of the nanostructures.

| Factor | Influence on Self-Assembly |

| Solvent Polarity | Modulates the strength of hydrogen bonding, electrostatic interactions, and the hydrophobic effect. |

| Concentration | Determines the onset of aggregation (Critical Aggregation Concentration) and can influence the morphology of the resulting nanostructures. |

Applications and Potential Research Directions

Materials Science Applications

While the parent compound, 9,10-dibromoanthracene (B139309), is a well-established building block in materials science, the introduction of a sulfonic acid group in 9,10-dibromoanthracene-2-sulfonic acid opens up new avenues for its application. The sulfonic acid moiety imparts properties such as increased solubility in polar solvents and the potential for ionic interactions, which can be leveraged in the design of novel functional materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) as Building Blocks

The anthracene (B1667546) core is a common motif in organic electronics due to its high fluorescence quantum yield and charge-transporting capabilities. 9,10-Dibromoanthracene serves as a versatile precursor for the synthesis of a variety of organic electronic materials. The bromine atoms at the 9 and 10 positions provide reactive sites for cross-coupling reactions, allowing for the extension of the π-conjugated system. This is a crucial step in tuning the electronic and optical properties of the resulting molecules for their use in OLEDs and OFETs.

The presence of the sulfonic acid group in this compound suggests its potential use in solution-processable OLEDs and OFETs. The enhanced solubility could simplify device fabrication, moving away from costly vacuum deposition techniques. Furthermore, the polar sulfonic acid group could be utilized to control the morphology and orientation of thin films, which are critical factors in device performance. While direct applications of this compound in OLEDs and OFETs are not yet widely reported, its potential as a functionalized building block remains an area of active research interest.

Semiconducting Polymers and Molecules

Similar to its role in OLEDs and OFETs, 9,10-dibromoanthracene is a key starting material for the synthesis of semiconducting polymers and small molecules. The ability to introduce various functional groups through the bromine atoms allows for the creation of materials with tailored band gaps, charge carrier mobilities, and solid-state packing.

The sulfonic acid group in this compound can be exploited to create self-assembling systems through hydrogen bonding and ionic interactions. This self-assembly can lead to the formation of highly ordered structures, which are beneficial for charge transport in semiconducting materials. Moreover, the water-solubility imparted by the sulfonic acid group could be advantageous in the development of "green" electronics, which utilize environmentally friendly solvents. The synthesis of novel semiconducting materials based on this functionalized anthracene core is a promising direction for future research.

Fluorescent Probes and Sensors for Chemical and Biological Systems

Anthracene derivatives are widely used as fluorescent probes and sensors due to their sensitivity to the local environment. The fluorescence of the anthracene core can be modulated by the presence of specific analytes, leading to a measurable signal.

While the direct use of this compound as a fluorescent probe is not extensively documented, its structure suggests potential in this area. The sulfonic acid group can act as a recognition site for cations or other positively charged species. Binding of an analyte to the sulfonic acid group could lead to a change in the fluorescence properties of the anthracene core, providing a basis for a sensing mechanism. Further research is needed to explore the potential of this compound as a fluorescent sensor for various chemical and biological targets.

Advanced Luminescent Materials

The inherent luminescence of the anthracene core makes its derivatives attractive for the development of advanced luminescent materials. 9,10-Dibromoanthracene itself is known to be electroluminescent, emitting blue light. nih.gov

The sulfonic acid group in this compound could be used to create materials with novel luminescent properties. For example, the formation of ionic bonds with different counterions could lead to changes in the solid-state packing and, consequently, the luminescent behavior of the material. This could be a route to developing new phosphors or other light-emitting materials with tailored emission wavelengths and quantum yields.

Chemical Biology and Analytical Chemistry

In the realms of chemical biology and analytical chemistry, the sodium salt of this compound, often abbreviated as DBAS, has found a specific and important niche application. Its water solubility and characteristic fluorescence make it an ideal tool for studying certain biochemical processes.

Use as a Probe for Triplet State Detection in Biological Systems

One of the most well-documented applications of sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) is as a water-soluble fluorescent probe for the detection of excited triplet states, particularly triplet carbonyls, in biological systems. researchgate.net Triplet states are often generated in biological processes, including enzymatic reactions, but are typically non-luminescent or have very low luminescence quantum yields, making them difficult to detect directly. researchgate.net

DBAS serves as a triplet-state reporter through a process of energy transfer. researchgate.net When a triplet carbonyl is generated in the vicinity of DBAS, it can transfer its energy to the DBAS molecule, exciting it to a high-level triplet state. researchgate.net This excited DBAS molecule then undergoes intersystem crossing to an excited singlet state, which subsequently decays to the ground state by emitting a photon of light (fluorescence). researchgate.net This process effectively converts the non-luminescent triplet state into a readily detectable fluorescent signal. researchgate.net

This method has been successfully employed to study various biological systems where triplet carbonyls are generated. For example, it has been used to investigate the chemiluminescence arising from the thermolysis of dioxetanes and in studies of peroxidase-catalyzed oxidation reactions. researchgate.net The water solubility of DBAS is a key advantage in these studies, as it allows for its use in aqueous biological environments.

The table below summarizes the key aspects of DBAS as a triplet state probe.

| Property | Description | Reference |

| Analyte | Excited triplet states (e.g., triplet carbonyls) | researchgate.net |

| Mechanism | Energy transfer from the triplet analyte to DBAS, followed by intersystem crossing and fluorescence of DBAS. | researchgate.net |

| Key Advantage | Water solubility, allowing for use in aqueous biological systems. | researchgate.net |

| Application | Detection and quantification of triplet species in chemiluminescent and bioluminescent reactions. | researchgate.net |

Analytical Detection Systems (e.g., in HPLC with Chemiluminescence Detection)

The sodium salt of this compound (DBAS) serves as a highly effective water-soluble fluorescent probe for chemiexcitation studies. researchgate.net Its utility is particularly pronounced in the detection of electronically excited triplet state species, which are often poor emitters of light themselves. researchgate.net A key application is its role as a triplet-state reporter for excited ketones, such as triplet acetone (B3395972), which can be generated during the thermolysis of dioxetanes. researchgate.net

The detection mechanism is based on a spin-allowed triplet-triplet energy transfer from the analyte (e.g., triplet acetone) to the DBAS molecule. This process excites DBAS to a higher triplet state. Subsequently, the molecule undergoes efficient intersystem crossing to the first excited singlet state (S1), which then decays radiatively, producing a strong and easily detectable fluorescence signal. researchgate.net This energy transfer and subsequent light emission mechanism has been successfully used to confirm the triplet nature of emitters in various chemiluminescent reactions. researchgate.net The water solubility imparted by the sulfonate group is a critical feature, enabling these studies to be conducted in aqueous solutions, which is highly relevant for biological and environmental analyses. researchgate.net

Catalysis: Potential as a Ligand or Sensitizer (B1316253) in Catalytic Reactions

While direct catalytic applications of this compound are not extensively documented, its molecular structure suggests significant potential in two primary roles: as a photosensitizer and as a ligand for metal catalysts.

Photosensitizer: The anthracene core is a well-known photoactive chromophore. uni-regensburg.de Upon absorption of light, it can form an excited state capable of transferring its energy to other molecules, initiating chemical reactions. The bromine atoms in the 9 and 10 positions can enhance the efficiency of intersystem crossing to the triplet state, a key attribute for many photosensitizers. Related anthraquinone sulfonates are recognized as effective and water-soluble photocatalysts that can engage in hydrogen atom transfer and proton-coupled electron transfer events. uni-regensburg.de This suggests that this compound could be explored for similar applications, particularly in aqueous media for processes like pollutant degradation or organic synthesis.

Ligand: The sulfonic acid group (-SO₃H) is a versatile functional group that can act as a ligand, binding to metal centers. Sulfonic acid groups are widely used to anchor functional molecules onto the surfaces of inorganic materials like silica, zirconia, and alumina, creating heterogeneous catalysts. mdpi.comresearchgate.net This opens the possibility of immobilizing this compound onto a solid support. Such a hybrid material could function as a recyclable photocatalyst, combining the photophysical properties of the anthracene unit with the catalytic activity of a coordinated metal ion.

Future Research Avenues and Interdisciplinary Connections

The unique combination of functional groups on this compound makes it a versatile platform for future scientific exploration across multiple disciplines.

Development of Novel Derivatives with Tuned Photophysical and Supramolecular Properties

The chemical structure of this compound offers multiple handles for synthetic modification to create a library of new materials with tailored properties.

Substitution at Bromine Positions: The bromine atoms are excellent leaving groups for cross-coupling reactions, such as the Suzuki-Miyaura coupling. ossila.comchemicalbook.com This allows for the introduction of a vast array of aryl or other organic fragments at the 9 and 10 positions. By varying these substituents, researchers can systematically tune the compound's photophysical properties, including its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetimes. mdpi.comnih.govresearchgate.netresearchgate.net For instance, extending the π-conjugation can lead to red-shifted emission, while introducing bulky groups can prevent aggregation-caused quenching in the solid state. nih.gov

Modification of the Sulfonic Acid Group: The sulfonic acid can be converted into other functional groups like sulfonyl chlorides or sulfonamides. glpbio.com This derivatization can alter the molecule's solubility, electronic properties, and ability to participate in intermolecular interactions like hydrogen bonding, thereby influencing its self-assembly and supramolecular chemistry. rsc.org

The table below illustrates the potential for tuning properties through derivatization, based on findings for related anthracene compounds.

| Derivative Class | Synthetic Strategy | Tunable Properties | Potential Application |

| 9,10-Diaryl Anthracenes | Suzuki-Miyaura Coupling | Emission Color, Quantum Yield, Charge Carrier Mobility | OLEDs, Organic Semiconductors ossila.comresearchgate.net |

| 9,10-Bis(phenylethynyl) Anthracenes | Sonogashira Coupling | Extended π-conjugation, Shorter Radiative Lifetimes | Solution-Processable Emitters nih.gov |

| Anthracene Sulfonamides | Derivatization of Sulfonyl Chloride | Solubility, Supramolecular Assembly, Biological Activity | Anticancer Agents, Probes ekb.egscinito.ai |

Integration into Hybrid Organic-Inorganic Materials

A promising area of research is the creation of hybrid materials that combine the properties of this compound with inorganic components. The sulfonic acid group is an effective anchor for grafting the molecule onto the surface of metal oxides such as TiO₂, SiO₂, and ZrO₂. mdpi.comnih.govmdpi.com

This integration could lead to:

Light-Harvesting Systems: By attaching the anthracene derivative to a semiconductor nanoparticle (e.g., a quantum dot or TiO₂), it could act as an antenna, absorbing light and transferring the energy to the inorganic material for applications in photocatalysis or photovoltaics.

Functionalized Membranes: Incorporating the molecule into polymer membranes can enhance properties like proton conductivity. mdpi.com Sulfonated organic-inorganic materials are known to improve the performance of membranes in applications such as microbial fuel cells. mdpi.com

Heterogeneous Catalysts: As mentioned previously, immobilization on a solid support via the sulfonate anchor can lead to the development of stable, recyclable catalysts. mdpi.comuq.edu.au

Exploration in Bioimaging and Biosensing (with consideration of cytotoxicity, if any, and mitigation strategies)

The inherent fluorescence of the anthracene core, combined with the water solubility provided by the sulfonic acid group, makes this compound and its derivatives attractive candidates for biological applications.

Biosensing: Its established use in detecting reactive triplet species in aqueous solutions can be extended to biological systems. researchgate.net Many biological processes, including oxidative stress, generate excited species that could potentially be detected using this probe.

Bioimaging: Functionalization of polycyclic aromatic hydrocarbons with solubilizing groups like sulfonium salts has been shown to enable their use in cellular imaging, such as selective mitochondrial staining. nih.gov A similar strategy using the sulfonic acid group could render 9,10-dibromoanthracene derivatives suitable for bioimaging applications.

Cytotoxicity Considerations: Polycyclic aromatic hydrocarbons (PAHs) as a class are known for their potential toxicity and carcinogenicity, often linked to their ability to intercalate into DNA and generate reactive oxygen species (ROS) upon photoexcitation. nih.govacs.org However, several factors could mitigate the cytotoxicity of this compound. The introduction of the sulfonic acid group significantly increases water solubility, which can facilitate excretion and potentially reduce bioaccumulation compared to the parent hydrocarbon. rsc.org Studies on other sulfonated anthracene derivatives have shown them to be relatively safe toward normal human cells while exhibiting selective cytotoxicity against cancer cell lines. ekb.eg Future research would require rigorous in vitro testing on various cell lines to establish a clear cytotoxicity profile and determine safe concentration ranges for any potential biological applications.

Theoretical Prediction and Experimental Validation of New Material Properties

The advancement of novel materials based on this compound can be greatly accelerated by a synergistic approach combining theoretical modeling and experimental validation.

Computational Chemistry: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the structural, electronic, and optical properties of new, yet-to-be-synthesized derivatives. nih.govnih.govacs.orgmdpi.comacs.organalis.com.my These calculations can predict parameters such as HOMO-LUMO energy gaps, absorption and emission spectra, and charge transport properties, guiding synthetic efforts toward molecules with the most promising characteristics for a specific application. researchgate.netacs.orgrsc.org

Advanced Experimental Validation: High-resolution spectroscopic and microscopic techniques are crucial for validating theoretical predictions. Time-resolved fluorescence spectroscopy can confirm excited-state dynamics, while electrochemical methods like cyclic voltammetry can measure frontier orbital energy levels. researchgate.net Furthermore, advanced techniques like scanning tunneling microscopy (STM) have been used to observe chemical reactions on the parent 9,10-dibromoanthracene at the single-molecule level, offering unparalleled insight into reaction mechanisms. chemicalbook.com This interplay between prediction and validation is essential for the rational design of the next generation of anthracene-based materials.

Green Chemistry Approaches to Synthesis and Application

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. For a specialized compound such as this compound, the principles of green chemistry can be applied to both its synthesis and its potential applications to minimize environmental impact and enhance sustainability. This involves exploring alternative reagents, solvent systems, and reaction conditions that are safer, more efficient, and reduce waste.

Greener Synthetic Routes

Traditional synthetic methods for halogenated and sulfonated polycyclic aromatic hydrocarbons often involve harsh reagents and generate significant waste. Green chemistry offers several avenues to improve the synthesis of this compound, starting from its precursors.

One area of focus is the bromination of anthracene. While various methods exist, some present environmental concerns. A greener alternative for the synthesis of the precursor, 9,10-dibromoanthracene, has been proposed using brominated dimethyl sulfur bromide (BDMS) as the brominating agent. google.com This method is highlighted for its reduced environmental pollution compared to traditional brominating agents. google.com The process is also noted for its simple operation and short reaction time. google.com

Key advantages of using BDMS for the preparation of 9,10-dibromoanthracene include:

Use of a solid, environmentally friendly brominating agent. google.com

Simple product isolation through suction filtration. google.com

High yield and short reaction times with no reported side reactions. google.com

The subsequent sulfonation of 9,10-dibromoanthracene to produce this compound would typically involve a sulfonating agent. Green chemistry principles would encourage the use of solid acid catalysts or solvent-free reaction conditions to minimize the use of corrosive and hazardous substances like concentrated sulfuric acid.

Another approach in the synthesis of anthracene derivatives involves metal-catalyzed reactions. For instance, cobalt-catalyzed [2+2+2] cyclotrimerization reactions have been utilized to create halogenated anthracenes. nih.govfrontiersin.org Such catalytic methods are often more efficient and selective, reducing the formation of byproducts and allowing for milder reaction conditions.

Photochemical reactions also present a green alternative for the synthesis of related anthracene derivatives. For example, a room-temperature photochemical reaction has been used for the synthesis of 9,10-bis(perfluorobenzyl)anthracene from 9,10-dibromoanthracene. nih.gov This method avoids high temperatures and potentially harsh reagents. nih.gov

The following table summarizes some greener approaches to the synthesis of the precursor and related compounds: